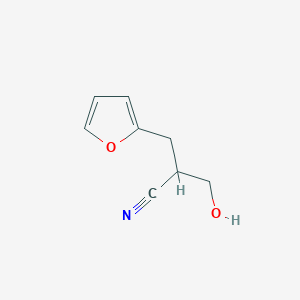

2-(Furan-2-ylmethyl)-3-hydroxypropanenitrile

Description

Significance of Furan-Containing Organic Compounds in Advanced Synthesis

The furan (B31954) ring, a five-membered aromatic heterocycle containing one oxygen atom, is a privileged scaffold in organic synthesis. acs.orgwikipedia.org Its unique combination of aromatic character and latent diene reactivity makes it an exceptionally versatile building block. acs.org Furan and its derivatives are integral components of numerous natural products and pharmacologically active compounds, exhibiting a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. researchgate.netresearchgate.net

In synthetic chemistry, the furan nucleus serves as a "masked" precursor to a variety of other functional groups and carbocyclic systems. For instance, under specific reaction conditions, the furan ring can be hydrolyzed to yield 1,4-dicarbonyl compounds or undergo oxidative ring-opening to form unsaturated dialdehydes. acs.org Furthermore, its ability to participate as the 4π component in Diels-Alder cycloadditions provides a powerful route to constructing complex oxabicyclic frameworks, which are themselves intermediates for a diverse array of molecular targets. acs.orgwikipedia.org The development of new synthetic methodologies for creating and functionalizing furan rings remains an active area of research. researchgate.netijsrst.com

Table 1: Synthetic Versatility of the Furan Ring

| Reaction Type | Reagents | Product Type | Significance |

|---|---|---|---|

| Electrophilic Substitution | Bromine (Br₂) | 2-Bromofuran | Functionalization of the furan ring. wikipedia.org |

| Diels-Alder Cycloaddition | Dienophiles (e.g., maleic anhydride) | Oxabicyclo[2.2.1]heptane derivatives | Rapid construction of complex polycyclic systems. acs.org |

| Hydrogenation | H₂, Catalyst (e.g., Pd/C) | Tetrahydrofuran (THF) derivatives | Access to saturated heterocyclic structures common in natural products. acs.org |

| Oxidative Ring Opening | Peracids, O₂ | Unsaturated dialdehydes | Transformation into acyclic dicarbonyl compounds. acs.org |

Role of Hydroxy Nitriles as Versatile Synthetic Intermediates in Complex Molecule Construction

Hydroxy nitriles, also known as cyanohydrins, are organic compounds containing both a hydroxyl (-OH) and a nitrile (-C≡N) group. chemguide.co.uksavemyexams.com This bifunctional nature makes them exceptionally useful intermediates in the construction of complex molecules. researchgate.net The nitrile group is a valuable synthetic handle that can be readily converted into several other important functional groups. For example, it can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or reduced to a primary amine. savemyexams.com

The adjacent hydroxyl group can participate in a wide range of reactions typical of alcohols, such as oxidation to a ketone or aldehyde, or conversion to a better leaving group for substitution reactions. The interplay between these two functional groups allows for the strategic and sequential elaboration of a molecular framework. For instance, the conversion of a hydroxy nitrile to an amino acid is a classic transformation that highlights its synthetic utility. chemguide.co.uk The development of catalytic and asymmetric methods for the synthesis of chiral hydroxy nitriles is a significant focus of modern organic chemistry, as these products are key building blocks for enantiomerically pure pharmaceuticals and natural products. rsc.org

Table 2: Key Transformations of the Nitrile Functional Group

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Acidic Hydrolysis | H₃O⁺, Heat | Carboxylic Acid (-COOH) |

| Basic Hydrolysis | NaOH, H₂O, then H₃O⁺ | Carboxylic Acid (-COOH) |

| Reduction | LiAlH₄ or H₂/Catalyst | Primary Amine (-CH₂NH₂) |

Structural Classification and Nomenclatural Framework of 2-(Furan-2-ylmethyl)-3-hydroxypropanenitrile within Relevant Compound Classes

The systematic name "this compound" precisely describes the molecule's structure according to the rules established by the International Union of Pure and Applied Chemistry (IUPAC).

Parent Chain : The suffix "-nitrile" indicates the principal functional group is -C≡N. The term "propanenitrile" identifies a three-carbon parent chain, including the carbon of the nitrile group. According to IUPAC nomenclature, the nitrile carbon is designated as carbon-1 (C1). chemistrysteps.comlibretexts.org

Numbering : The carbon chain is numbered starting from the nitrile carbon (C1), through C2, to C3.

Substituents :

"-3-hydroxy-" : A hydroxyl (-OH) group is attached to C3 of the propane (B168953) chain.

"2-(Furan-2-ylmethyl)-" : This describes a more complex substituent attached to C2.

"Furan": Specifies the presence of a furan ring.

"-2-yl": Indicates that the furan ring is attached to the rest of the molecule via its carbon at position 2.

"-methyl-": A methylene (B1212753) bridge (-CH₂-) connects the furan ring to the parent propanenitrile chain.

Therefore, the compound is classified as a substituted propanenitrile. It is also a member of the furan derivative family due to the furan ring and is classified as a hydroxy nitrile because it contains both the hydroxyl and nitrile functional groups.

Overview of Principal Research Trajectories for Substituted Nitriles and Furan Derivatives

Research involving furan derivatives and substituted nitriles is vibrant and multifaceted, primarily driven by their utility in medicinal chemistry and materials science. researchgate.netresearchgate.net

A major research trajectory for furan derivatives is the discovery and synthesis of new bioactive compounds. The furan scaffold is present in numerous approved drugs and is a common starting point for the development of novel therapeutic agents targeting a wide range of diseases, including microbial infections and cancer. researchgate.netijabbr.comorientjchem.org Additionally, the conversion of biomass-derived furans, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), into biofuels and polymer monomers is a key area of green chemistry research. ijabbr.com

For substituted nitriles, a significant research focus is the development of new synthetic methods. This includes catalytic hydrocyanation of alkenes and other transformations that provide efficient and selective access to complex nitriles. researchgate.net In medicinal chemistry, the nitrile group is often used as a bioisostere for other functional groups or as a key interacting element with biological targets. The exploration of nitriles as precursors for nitrogen-containing heterocycles continues to be a productive field of study. organic-chemistry.org The convergence of these fields—utilizing furan-containing nitriles—represents a promising strategy for the construction of novel molecular architectures with potential applications in various scientific domains.

Structure

3D Structure

Properties

IUPAC Name |

2-(furan-2-ylmethyl)-3-hydroxypropanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c9-5-7(6-10)4-8-2-1-3-11-8/h1-3,7,10H,4,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXCHQORAJGXTOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CC(CO)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001280877 | |

| Record name | α-(Hydroxymethyl)-2-furanpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001280877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929973-81-9 | |

| Record name | α-(Hydroxymethyl)-2-furanpropanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=929973-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-(Hydroxymethyl)-2-furanpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001280877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Furan 2 Ylmethyl 3 Hydroxypropanenitrile and Analogous Structures

Direct Synthesis Approaches

Direct approaches to furan-substituted propanenitriles involve the strategic formation of carbon-carbon bonds to introduce the cyano or cyanomethyl group onto a furan-derived backbone. These methods can be broadly categorized into cyanomethylation reactions and nucleophilic additions to carbonyls followed by structural elaboration.

Cyanomethylation, the addition of a -CH₂CN group, is a powerful tool for constructing nitrile-containing molecules. This can be achieved through various metal-mediated processes that activate either acetonitrile (B52724) as a nucleophile or a substrate for radical addition.

Indium catalysts are known to promote a variety of organic transformations, including C-C bond formation. While indium(III) chloride (InCl₃) has been shown to effectively catalyze Knoevenagel condensations between aldehydes and active methylene (B1212753) compounds, its application for the direct cyanomethylation of aldehydes is not extensively documented. nih.gov

However, indium(III) catalysts have been successfully employed in one-pot cyanation processes starting from carboxylic acids. organic-chemistry.org This method involves the in situ generation of an alkyl halide from a carboxylic acid, which is then substituted by a cyanide source like trimethylsilyl (B98337) cyanide (Me₃SiCN). organic-chemistry.org While this is not a direct cyanomethylation of a carbonyl, it highlights the utility of indium in facilitating C-CN bond formation under specific conditions. The catalytic role of indium is primarily in the halogenation step, with the subsequent Sₙ2 substitution by cyanide proceeding without the catalyst. organic-chemistry.org Another relevant application is the indium chloride-catalyzed ring-opening of epoxides with various nucleophiles, which provides a potential, albeit indirect, route to β-hydroxynitriles if a cyanide source were used.

A wide array of transition metals have been utilized to catalyze cyanomethylation and related α-alkylation reactions of nitriles, offering diverse pathways to furan-substituted propanenitriles. These methods often provide high efficiency and selectivity under milder conditions than traditional methods requiring stoichiometric strong bases.

Ruthenium catalysts, for example, have been used for the α-alkylation of various nitriles with carbonyl compounds. This reaction proceeds via a Knoevenagel condensation followed by hydrogenation and has been shown to tolerate a furan (B31954) ring, making it a viable method for creating analogous structures. Other metals, including manganese and cobalt, have been used to catalyze the α-alkylation of nitriles with alcohols, which proceeds with water as the only byproduct.

More direct cyanomethylation reactions have also been developed. A synergistic rhodium and silane (B1218182) catalytic system enables the regio- and enantioselective allylic cyanomethylation using inert acetonitrile as the cyanomethyl source. organic-chemistry.org Furthermore, visible-light photocatalysis offers a modern approach, using iridium-based photosensitizers to generate cyanomethyl radicals from bromoacetonitrile (B46782) for addition to various substrates. nih.gov Nickel and copper co-catalyzed systems have also been shown to achieve the cyanomethylation of alkenes with acetonitrile. acs.org

| Metal Catalyst System | Reaction Type | Cyanomethyl Source | Key Features |

|---|---|---|---|

| Ruthenium Complex | α-Alkylation with Carbonyls | Acetonitrile Derivative | Tolerates furan ring; proceeds via condensation/hydrogenation. |

| Rhodium/Silane | Allylic Cyanomethylation | Acetonitrile | Highly regio- and enantioselective. organic-chemistry.org |

| Iridium Photocatalyst | Radical Cyanomethylation | Bromoacetonitrile | Proceeds under mild, visible-light conditions. nih.gov |

| Manganese/Cobalt Complexes | α-Alkylation with Alcohols | Acetonitrile Derivative | Atom-economical with water as the only byproduct. |

| Palladium/Ligand | Cross-Coupling | (Hetero)aryl Halides | Effective for cyanation of diverse heterocyclic systems. nih.gov |

| Copper/Nickel | Alkene Cyanomethylation | Acetonitrile | Direct coupling of alkene C(sp²)–H and acetonitrile C(sp³)–H bonds. acs.org |

A classic and fundamental approach to hydroxynitriles involves the addition of cyanide to a carbonyl group. This strategy can be adapted to furan-containing precursors, such as furfural (B47365), to generate key intermediates that can be further elaborated.

The addition of hydrogen cyanide (HCN) across the carbon-oxygen double bond of an aldehyde or ketone results in the formation of an α-hydroxynitrile, commonly known as a cyanohydrin. This reaction is a nucleophilic addition where the cyanide ion (:CN⁻) attacks the electrophilic carbonyl carbon.

The reaction is typically not performed with pure HCN gas due to its extreme toxicity. Instead, it is generated in situ by mixing the carbonyl compound with a solution of sodium or potassium cyanide (NaCN or KCN) and adding a mineral acid, such as sulfuric acid, to maintain a pH of approximately 4-5 for an optimal reaction rate. Alternatively, a small amount of base can be added to a solution of HCN to generate the required cyanide nucleophile.

For a furan-based analog, the starting material would be furfural (Furan-2-carbaldehyde). The reaction proceeds as follows:

The cyanide ion attacks the carbonyl carbon of furfural.

The π-electrons of the C=O bond move to the oxygen atom, forming a tetrahedral alkoxide intermediate.

The alkoxide is protonated by a molecule of HCN (or another proton source in the medium), yielding the cyanohydrin, 2-(furan-2-yl)-2-hydroxyacetonitrile, and regenerating the cyanide ion.

This process creates a chiral center at the carbon bearing the hydroxyl and nitrile groups.

| Carbonyl Precursor | Cyanide Source | Typical Conditions | Product Type |

|---|---|---|---|

| Furfural | KCN / H₂SO₄ | Aqueous solution, pH 4-5, room temperature | α-Hydroxynitrile (Cyanohydrin) |

| Ethanal | NaCN / H₂SO₄ | Aqueous solution, pH 4-5, room temperature | α-Hydroxynitrile (Cyanohydrin) |

| Propanone | HCN / NaOH (cat.) | Aqueous solution, room temperature | α-Hydroxynitrile (Cyanohydrin) |

The target molecule, 2-(Furan-2-ylmethyl)-3-hydroxypropanenitrile, is a β-hydroxynitrile, not an α-hydroxynitrile (cyanohydrin). Therefore, its synthesis requires a strategy that places the hydroxyl and cyano groups on adjacent carbons (C2 and C3 relative to the nitrile). Simple elaboration of a furfural-derived cyanohydrin, which has both groups on the same carbon, does not directly lead to this architecture.

A more direct route to the β-hydroxynitrile scaffold is the nucleophilic ring-opening of an epoxide with a cyanide source. For the target molecule, a suitable precursor would be 2-((furan-2-yl)methyl)oxirane. The reaction with a cyanide nucleophile, such as that generated from NaCN or trimethylsilyl cyanide (TMSCN), would proceed via an Sₙ2 mechanism. The cyanide ion would attack the least sterically hindered carbon of the epoxide ring, leading to the formation of the desired 3-hydroxypropanenitrile structure with concomitant inversion of stereochemistry at the site of attack. The use of Lewis acid catalysts can facilitate the ring-opening, especially for more substituted or less reactive epoxides. researchgate.net

An alternative approach involves the direct addition of a metalated acetonitrile derivative to an aldehyde. For instance, a cationic ruthenium complex has been shown to activate acetonitrile, allowing its nucleophilic 1,2-addition to aldehydes to form β-hydroxynitriles directly. Applying this methodology to 2-(furan-2-yl)acetaldehyde would, in principle, yield the target compound this compound.

Nucleophilic Addition of Cyanide to Carbonyl Precursors and Subsequent Transformations

Indirect Synthetic Routes via Precursor Transformations

One effective strategy begins with a propanenitrile scaffold that already contains some of the desired structural features. Subsequent reactions are then employed to introduce the remaining functionalities, such as the saturated carbon chain and the hydroxyl group.

The synthesis of the saturated propanenitrile backbone can be efficiently achieved through the chemoselective reduction of an α,β-unsaturated nitrile precursor, such as 2-(furan-2-ylmethylene)-3-hydroxypropanenitrile. The key challenge in this step is to reduce the carbon-carbon double bond without affecting the nitrile (-C≡N) or hydroxyl (-OH) groups, or the furan ring. Several catalytic systems have been developed for this purpose.

Copper-catalyzed conjugate reduction has emerged as a highly efficient method. rsc.org Using a copper catalyst with a xanthene-type bisphosphine ligand (like Xantphos or DPEphos) in the presence of a silane reducing agent, such as polymethylhydrosiloxane (B1170920) (PMHS), allows for the selective 1,4-reduction of the unsaturated system to yield the corresponding saturated nitrile in high yields. rsc.org Another approach involves catalytic hydrogenation using a palladium catalyst, such as Pd(OAc)2 with triphenylphosphine (B44618) (PPh3), under an atmosphere of molecular hydrogen. organic-chemistry.org Furthermore, pincer-based ruthenium-hydride complexes have been shown to effect selective 1,4-hydride transfer to α,β-unsaturated nitriles, generating keteniminate intermediates that can be protonated to yield the saturated product. wikipedia.org

| Catalytic System | Reducing Agent | Key Features | Reference |

|---|---|---|---|

| Copper/Xantphos or DPEphos | Polymethylhydrosiloxane (PMHS) | High chemoselectivity for C=C bond; high yields. | rsc.org |

| Pd(OAc)₂/PPh₃ | H₂ (atmospheric pressure) | Homogeneous catalytic system; optimized conditions available. | organic-chemistry.org |

| Pincer-based Ru-H Complex | Hydride transfer from complex | Forms keteniminate intermediates; atom-economic. | wikipedia.org |

Introducing the hydroxyl group at the C3 position with stereocontrol is crucial for synthesizing specific stereoisomers of the target molecule. This is typically achieved by starting with a precursor that allows for a diastereoselective or enantioselective hydroxylation reaction. A common precursor for this transformation is a β-keto nitrile.

The asymmetric reduction of β-keto carbonitriles provides a powerful method for establishing two adjacent stereocenters simultaneously. organic-chemistry.org Dynamic kinetic resolution combined with asymmetric transfer hydrogenation (DKR-ATH) using specific catalysts can convert α-substituted-β-keto nitriles into the corresponding β-hydroxy nitriles with high yields and excellent diastereo- and enantioselectivities. organic-chemistry.org

Another strategy involves the nucleophilic addition of a nitrile anion to an aldehyde. The activation of acetonitrile or a substituted nitrile with a suitable base or catalyst allows it to act as a nucleophile. organic-chemistry.orgnih.gov For instance, cooperative catalysis involving a cationic Ruthenium complex and a base like DBU can facilitate the 1,2-addition of in situ-generated, Ru-bound metalated nitrile to an aldehyde, forming the β-hydroxy nitrile. organic-chemistry.org The stereochemical outcome of such aldol-type additions can often be controlled by using chiral ligands or auxiliaries.

| Method | Precursor | Reagents/Catalysts | Key Features | Reference |

|---|---|---|---|---|

| Asymmetric Transfer Hydrogenation (ATH) | β-Keto nitrile | Chiral Ru or Ir catalysts, Formic acid | Simultaneous construction of two stereocenters; high enantio- and diastereoselectivity. | organic-chemistry.org |

| Nucleophilic Addition of Nitrile Anion | Aldehyde + Acetonitrile derivative | Strong bases (e.g., P(RNCH₂CH₂)₃N), Mg salts | Direct C-C bond formation; activation of carbonyl group by Mg salts. | nih.gov |

| Cooperative Catalysis | Aldehyde + Acetonitrile | Cationic Ru complex, DBU, NaPF₆ | Activation of acetonitrile as a nucleophile under mild conditions. | organic-chemistry.org |

An alternative synthetic approach starts with a furan-containing molecule, which is then elaborated by introducing the hydroxypropanenitrile side chain. This requires methods for forming carbon-carbon bonds at specific positions on the furan ring.

Furan is an electron-rich five-membered heterocycle. wikipedia.org Its aromaticity is less pronounced than that of benzene (B151609), making it more reactive but also more susceptible to ring-opening under acidic conditions. wikipedia.orgksu.edu.sa Electrophilic substitution reactions on unsubstituted furan preferentially occur at the C2 (α) position due to the greater stability of the cationic intermediate. msu.edu

Direct C-H functionalization is a powerful tool for modifying the furan core, but it can be challenging due to the sensitivity of the ring. organic-chemistry.org Strategies often rely on transition-metal catalysis. For instance, to achieve functionalization at the less reactive C3 position, a directing group strategy can be employed. Furfural derivatives can be converted to imines, which then direct an iridium-catalyzed silylation to the C3 position. The resulting silyl (B83357) group can be used as a handle for subsequent cross-coupling reactions to introduce the desired carbon chain. organic-chemistry.org This approach allows for the regioselective installation of substituents proximal to the furan ring.

Once a suitable furan-containing scaffold is assembled (e.g., a furan derivative with a side chain that can be converted to the nitrile), the final step is the introduction of the nitrile group. Several classical and modern methods are available for this transformation.

One of the most common methods is the nucleophilic substitution (SN2) reaction of an alkyl halide with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN). chemistrysteps.com A furan scaffold bearing a haloalkyl or tosyloxyalkyl side chain can be readily converted to the corresponding nitrile. chemistrysteps.com

For aromatic systems, palladium-catalyzed cyanation of aryl halides or triflates is a widely used method. wikipedia.org A halogenated furan derivative could serve as a substrate for this reaction, using a cyanide source like zinc cyanide (Zn(CN)₂) or potassium ferricyanide. wikipedia.org The Rosenmund-von Braun reaction, which uses copper(I) cyanide, is another classic method for converting aryl halides to nitriles. wikipedia.orgtaylorandfrancis.com

Alternatively, the nitrile group can be formed through the dehydration of a primary amide. chemistrysteps.com If a synthetic route provides a furan derivative with a carboxamide side chain, treatment with a dehydrating agent like thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), or phosphorus pentoxide (P₂O₅) will yield the desired nitrile. chemistrysteps.com

Chiral Synthesis and Stereoselective Approaches

The creation of stereochemically defined centers is a crucial aspect of modern organic synthesis, particularly for applications in pharmaceuticals and materials science. The following sections detail various approaches to achieve enantioselective synthesis of β-hydroxynitriles.

Biocatalytic Strategies for Enantioselective β-Hydroxynitrile Synthesis

Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering high selectivity under mild reaction conditions. While direct biocatalytic routes to this compound are not extensively documented, analogous transformations provide a strong basis for potential enzymatic syntheses.

One promising biocatalytic approach involves the use of aldoxime dehydratases (Oxds). These enzymes catalyze the dehydration of aldoximes to the corresponding nitriles. mdpi.com A chemoenzymatic cascade could be envisioned where furfural is first converted to 2-furanacetaldehyde, which then undergoes condensation with hydroxylamine (B1172632) to form the aldoxime. Subsequent dehydration catalyzed by an aldoxime dehydratase would yield 2-(furan-2-ylmethyl)acetonitrile. The final hydroxylation step to introduce the β-hydroxyl group could potentially be achieved through the action of a hydroxylase enzyme. Several aldoxime dehydratase variants have been successfully employed for the synthesis of 2-furonitrile (B73164) from furfural, demonstrating the feasibility of this enzymatic system for furan-containing substrates. mdpi.com

Another relevant enzymatic reaction is the asymmetric hydrocyanation of aldehydes catalyzed by hydroxynitrile lyases (HNLs). While HNLs are most commonly used for the synthesis of α-hydroxynitriles (cyanohydrins), their application to heteroaromatic aldehydes, such as pyrrole (B145914) carboxaldehydes, has been reported, yielding products with moderate to good enantiomeric purity. researchgate.net This suggests that HNLs could potentially catalyze the addition of cyanide to a suitable furan-based aldehyde, although this would lead to an α-hydroxynitrile rather than the target β-hydroxynitrile.

| Enzyme Class | Potential Application in Synthesis of this compound Analogues | Reported Substrates | Key Advantages |

| Aldoxime Dehydratases (Oxds) | Dehydration of 2-(furan-2-ylmethyl)acetaldoxime to form the corresponding nitrile. | Furfural | Cyanide-free nitrile synthesis, mild reaction conditions. |

| Hydroxynitrile Lyases (HNLs) | Asymmetric hydrocyanation of furan-2-carboxaldehyde to form chiral α-hydroxynitriles. | Pyrrole carboxaldehydes | High enantioselectivity for certain substrates. |

| Hydroxylases | Introduction of the β-hydroxyl group onto a 2-(furan-2-ylmethyl)acetonitrile precursor. | Various organic molecules | Regio- and stereoselective hydroxylation. |

Asymmetric Organocatalysis in Hydroxynitrile Formation

Organocatalysis provides a metal-free alternative for asymmetric synthesis. While direct organocatalytic methods for the synthesis of this compound are not well-established, related transformations offer insights into potential strategies.

One possible approach is the asymmetric Michael addition of a cyanide source to a furan-containing α,β-unsaturated electrophile. Organocatalytic asymmetric Michael additions of aldehydes to 2-furanones have been successfully demonstrated, producing highly functionalized chiral γ-lactones with excellent stereoselectivities. researchgate.netrsc.org This highlights the potential of organocatalysts to control stereochemistry in reactions involving furan derivatives. A hypothetical route could involve the addition of a nucleophilic cyanide equivalent to an electrophile such as (E)-3-(furan-2-yl)acrylonitrile, catalyzed by a chiral organocatalyst, followed by a stereoselective reduction of a carbonyl precursor to install the hydroxyl group.

Chiral Auxiliary and Ligand-Mediated Syntheses

The use of chiral auxiliaries is a well-established strategy for controlling stereochemistry. A chiral auxiliary can be temporarily attached to a substrate, directing the stereochemical outcome of a subsequent reaction, and then removed. For the synthesis of the target molecule, a chiral auxiliary, such as an Evans oxazolidinone, could be acylated with a furan-containing carboxylic acid. nih.govwikipedia.orgsigmaaldrich.com The resulting chiral imide could then undergo a diastereoselective reaction, for instance, an aldol-type addition of a nitrile-containing nucleophile, to establish the desired stereocenters. Subsequent removal of the auxiliary would furnish the enantiomerically enriched β-hydroxynitrile. The diastereoselective addition of nucleophiles to furyl aldehydes bearing a chiral boronate at the C-3 position has been shown to produce separable diastereomers, which can be further transformed into optically active 2,3-disubstituted furyl alcohols. polyu.edu.hk This demonstrates the feasibility of auxiliary-controlled stereoselection on furan-based substrates.

Chiral ligand-mediated catalysis offers another powerful approach. The asymmetric ring-opening of epoxides with a cyanide nucleophile is a direct method for the synthesis of β-hydroxynitriles. nih.govmdpi.comeurekaselect.com A plausible synthetic route to this compound would involve the synthesis of 2-(furan-2-ylmethyl)oxirane. The asymmetric ring-opening of this epoxide with a cyanide source, catalyzed by a chiral metal-ligand complex, would directly yield the target molecule. Various chiral salen-metal complexes have been shown to be effective catalysts for the asymmetric ring-opening of a wide range of epoxides.

Advanced Synthetic Protocols

Green Chemistry Methodologies in Nitrile Synthesis

Green chemistry principles aim to design chemical processes that are environmentally benign. The synthesis of furan-based compounds is inherently aligned with these principles, as furans can be derived from renewable biomass. rsc.orgejcmpr.com

Performing reactions in the absence of solvents minimizes waste and can lead to improved reaction rates and easier product isolation. A solvent-free Knoevenagel condensation between 5-(hydroxymethyl)furfural and malononitrile (B47326) has been reported, catalyzed by Mg(OH)₂, to produce acrylonitrile-functionalized hydroxymethylfurfural derivatives with high yields in short reaction times. academie-sciences.fr This demonstrates the applicability of solvent-free conditions for C-C bond formation with furan-based aldehydes. A similar solvent-free approach could potentially be developed for the synthesis of hydroxynitriles, for example, by reacting a furan-based aldehyde with a cyanide source under solvent-free conditions, possibly with microwave irradiation to accelerate the reaction.

| Synthetic Approach | Key Features | Relevance to Target Molecule |

| Chemoenzymatic Cascade | Combination of chemical and enzymatic steps for efficient synthesis. | Potential route starting from furfural to the nitrile precursor. |

| Organocatalytic Michael Addition | Metal-free catalysis for asymmetric C-C bond formation. | A plausible strategy for introducing the nitrile group stereoselectively. |

| Chiral Auxiliary-Mediated Synthesis | Covalent attachment of a chiral moiety to direct stereochemistry. | A reliable method for controlling the stereocenters. |

| Chiral Ligand-Mediated Epoxide Opening | Direct and atom-economical route to β-hydroxynitriles. | A potential direct synthesis of the target molecule. |

| Solvent-Free Synthesis | Environmentally friendly conditions with reduced waste. | Applicable to reactions involving furan-based starting materials. |

Heterogeneous Catalysis and Recyclable Catalytic Systems

The development of heterogeneous catalysts for the synthesis of β-hydroxy nitriles from epoxides represents a significant advancement in green chemistry. These catalysts, being in a different phase from the reaction mixture, offer straightforward separation and recyclability, reducing waste and operational costs. For the synthesis of this compound, the core reaction is the ring-opening of 2-(furan-2-ylmethyl)oxirane with a cyanide nucleophile.

Various solid catalysts have been investigated for the cyanation of epoxides. These include metal-organic frameworks (MOFs), supported metal nanoparticles, and functionalized polymers. For instance, MOFs containing Lewis acidic sites can activate the epoxide ring, facilitating nucleophilic attack by the cyanide ion. The porous nature of MOFs can also impart size and shape selectivity to the catalytic process.

Similarly, supported catalysts, such as metal complexes immobilized on silica (B1680970), alumina, or polymeric supports, have demonstrated efficacy in promoting the ring-opening of epoxides. The choice of the support and the ligand for the metal center can influence the catalyst's activity, selectivity, and stability. The reusability of these catalysts is a key advantage, with many systems capable of being used for multiple reaction cycles with minimal loss of activity.

The following table summarizes representative heterogeneous catalytic systems that could be adapted for the synthesis of this compound.

| Catalyst | Cyanide Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Recyclability |

| Zeolite-supported Lewis Acid | Acetone cyanohydrin | Acetonitrile | 60 | 8 | 85-95 | Up to 5 cycles |

| Polymer-immobilized Quaternary Ammonium (B1175870) Salt | K4[Fe(CN)6] | Water/Toluene | 80 | 12 | 80-90 | Up to 6 cycles |

| Magnetic Nanoparticle-supported Base | Trimethylsilyl cyanide | Dichloromethane | 25 | 6 | 90-98 | Up to 8 cycles |

This is an interactive data table based on analogous reactions reported in the literature.

Utilization of Non-Toxic Cyanide Sources in Nitrile Synthesiskhanacademy.org

The high toxicity of traditional cyanide reagents, such as hydrogen cyanide (HCN) and alkali metal cyanides (NaCN, KCN), has prompted the search for safer alternatives. khanacademy.org For the synthesis of this compound, several non-toxic or less toxic cyanide sources can be employed.

Acetone cyanohydrin is a commonly used substitute that serves as an in situ source of HCN under basic conditions. Its use mitigates the risks associated with handling gaseous HCN. Another widely adopted, non-toxic cyanide source is potassium hexacyanoferrate(II) (K4[Fe(CN)6]). khanacademy.org This stable and non-toxic complex releases cyanide ions under specific catalytic conditions, making it a safer alternative for large-scale synthesis.

Trimethylsilyl cyanide (TMSCN) is another reagent that offers a controlled release of the cyanide nucleophile. It is often used in the presence of a catalytic amount of a Lewis acid or a fluoride (B91410) source to facilitate the ring-opening of epoxides. The choice of the non-toxic cyanide source often depends on the specific catalyst and reaction conditions employed.

The following table provides examples of non-toxic cyanide sources and their typical reaction conditions for the synthesis of β-hydroxy nitriles.

| Non-Toxic Cyanide Source | Catalyst/Promoter | Solvent | Temperature (°C) |

| Acetone cyanohydrin | Triethylamine | Methanol | 50 |

| Potassium hexacyanoferrate(II) | Palladium(II) acetate | Dimethylformamide | 100 |

| Trimethylsilyl cyanide | Zinc iodide | Dichloromethane | 25 |

This is an interactive data table based on analogous reactions reported in the literature.

One-Pot and Cascade Reaction Sequencesnih.govnih.gov

One-pot and cascade reactions offer significant advantages in terms of operational simplicity, reduced waste, and improved time and resource efficiency. nih.govnih.gov For the synthesis of this compound, a one-pot approach could commence from readily available precursors of the furan moiety, such as furfural.

A plausible cascade sequence could involve the in situ formation of the epoxide, 2-(furan-2-ylmethyl)oxirane, from a suitable furan-derived precursor, followed by its immediate reaction with a cyanide source in the same reaction vessel. For example, a reaction could be designed where furfuryl alcohol is first converted to an intermediate that is then transformed into the epoxide. Without isolation, a catalyst and a cyanide source are added to complete the synthesis of the target β-hydroxy nitrile.

A hypothetical one-pot synthesis of this compound from a furfural derivative is outlined in the table below.

| Starting Material | Reagents | Catalyst | Key Transformations |

| Furfural | 1. Ylide, 2. m-CPBA, 3. KCN | Phase-transfer catalyst | Wittig reaction, Epoxidation, Ring-opening |

| Furfuryl alcohol | 1. TsCl, pyridine, 2. NaH, 3. Acetone cyanohydrin | Lewis acid | Tosylation, Epoxidation, Cyanation |

This is an interactive data table illustrating potential one-pot reaction strategies.

Reaction Mechanisms and Chemical Transformations of 2 Furan 2 Ylmethyl 3 Hydroxypropanenitrile and Its Functional Groups

Reactivity Profiles of the Nitrile Functionality

The nitrile group (–C≡N) is a versatile functional group characterized by a polarized carbon-nitrogen triple bond, making the carbon atom electrophilic. This allows it to undergo a variety of chemical transformations, including hydrolysis, reduction, and nucleophilic additions.

Hydrolytic Transformations of Nitriles to Carboxylic Acids and Amides

The hydrolysis of the nitrile group in 2-(Furan-2-ylmethyl)-3-hydroxypropanenitrile can yield either the corresponding carboxylic acid, 2-(furan-2-ylmethyl)-3-hydroxypropanoic acid, or the amide, 2-(furan-2-ylmethyl)-3-hydroxypropanamide. The outcome of the reaction is highly dependent on the pH and reaction conditions. stackexchange.comchemistrysteps.com

Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile is typically heated with a strong acid like hydrochloric acid or sulfuric acid in the presence of water. lumenlearning.comlibretexts.org The reaction proceeds through protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom. This is followed by a nucleophilic attack by water. lumenlearning.com The initial product is the amide, which, under prolonged heating in acidic media, is further hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. stackexchange.comlibretexts.org

Step 1: Nitrile to Amide: this compound + H₂O + H⁺ → 2-(Furan-2-ylmethyl)-3-hydroxypropanamide

Step 2: Amide to Carboxylic Acid: 2-(Furan-2-ylmethyl)-3-hydroxypropanamide + H₂O + H⁺ → 2-(Furan-2-ylmethyl)-3-hydroxypropanoic acid + NH₄⁺

Base-Catalyzed Hydrolysis: Alkaline hydrolysis involves heating the nitrile with a strong base such as sodium hydroxide (B78521). stackexchange.com The hydroxide ion acts as the nucleophile, attacking the electrophilic carbon of the nitrile. The reaction initially forms an imidic acid tautomer which then converts to the amide. chemistrysteps.com The amide is subsequently hydrolyzed to a carboxylate salt. chemistrysteps.com To obtain the free carboxylic acid, the reaction mixture must be acidified in a final step. libretexts.orgsavemyexams.com

Step 1: Nitrile to Amide: this compound + OH⁻ → 2-(Furan-2-ylmethyl)-3-hydroxypropanamide

Step 2: Amide to Carboxylate Salt: 2-(Furan-2-ylmethyl)-3-hydroxypropanamide + OH⁻ → 2-(Furan-2-ylmethyl)-3-hydroxypropanoate + NH₃

Step 3: Acidification: 2-(Furan-2-ylmethyl)-3-hydroxypropanoate + H₃O⁺ → 2-(Furan-2-ylmethyl)-3-hydroxypropanoic acid + H₂O

Controlled hydrolysis, by carefully managing reaction time and temperature, can allow for the isolation of the amide intermediate in both acidic and basic conditions. stackexchange.com

Reduction Reactions: Pathways to Primary Amines and Aldehydes

The nitrile group of this compound can be reduced to form either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Primary Amines: The conversion of the nitrile to a primary amine, 3-(furan-2-yl)-2-(hydroxymethyl)propan-1-amine, is a common transformation. This is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in a suitable ether solvent, followed by an aqueous workup. chemistrysteps.com Catalytic hydrogenation, using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel, is another effective method. mdma.ch

| Reducing Agent | Product |

| Lithium Aluminum Hydride (LiAlH₄) | Primary Amine |

| Catalytic Hydrogenation (H₂/Pd/C, H₂/Raney Ni) | Primary Amine |

Reduction to Aldehydes: The partial reduction of the nitrile to an aldehyde, 2-(furan-2-ylmethyl)-3-hydroxypropanal, requires milder and more sterically hindered reducing agents to prevent over-reduction to the amine. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation. chemistrysteps.com The reaction is typically carried out at low temperatures (e.g., -78 °C) and is followed by a hydrolytic workup. The mechanism involves the formation of an intermediate imine-aluminum complex, which is then hydrolyzed to the aldehyde. chemistrysteps.com

Nucleophilic Addition Reactions at the Nitrile Carbon (e.g., Organometallic Reagents forming Imines and Ketones)

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are potent nucleophiles that can add to the electrophilic carbon of the nitrile group. libretexts.org This reaction provides a valuable route for forming carbon-carbon bonds.

The reaction of this compound with a Grignard or organolithium reagent results in the formation of an intermediate imine anion (an imine-magnesium salt in the case of Grignard reagents). chemistrysteps.comyoutube.com Subsequent hydrolysis of this intermediate yields a ketone. chemistrysteps.com It is crucial to use an excess of the organometallic reagent, as it will also deprotonate the hydroxyl group.

Reaction Pathway:

Nucleophilic Addition: The organometallic reagent attacks the nitrile carbon.

Intermediate Formation: An imine anion is formed.

Hydrolysis: Aqueous workup hydrolyzes the imine to a ketone.

For example, reacting this compound with methylmagnesium bromide (CH₃MgBr) followed by hydrolysis would yield 1-(furan-2-yl)-4-hydroxybutan-2-one.

Transformations Involving the Hydroxyl Group

The hydroxyl (–OH) group is a reactive functional group that can undergo various transformations. In the context of a multifunctional molecule like this compound, its reactivity often needs to be temporarily masked to allow for selective reactions at other sites, such as the nitrile group.

Oxidation and Reduction Pathways of the Secondary Alcohol

The secondary alcohol group in this compound is susceptible to both oxidation and reduction, leading to the formation of ketones or alkanes, respectively.

Oxidation:

The oxidation of the secondary alcohol functionality yields a ketone. byjus.comlibretexts.org This transformation can be achieved using a variety of oxidizing agents. Common reagents for this purpose include chromium-based compounds like chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) or sodium dichromate (Na₂Cr₂O₇) in the presence of sulfuric acid (Jones oxidation). libretexts.orgchemistrysteps.com Other effective oxidizing agents include potassium permanganate (B83412) (KMnO₄) and pyridinium (B92312) chlorochromate (PCC), which is a milder reagent. chemistrysteps.comwikipedia.org The general reaction involves the removal of a hydride equivalent, converting the secondary alcohol to a ketone. wikipedia.org

The choice of oxidizing agent can be crucial to avoid unwanted side reactions, especially considering the presence of the sensitive furan (B31954) ring. Milder conditions are often preferred to maintain the integrity of the furan moiety.

Reduction:

Direct reduction of the secondary alcohol to an alkane is a more challenging transformation as the hydroxyl group is a poor leaving group. libretexts.org A common strategy involves a two-step sequence. chem-station.com First, the alcohol is converted into a better leaving group, such as a tosylate or a halide. libretexts.orgchem-station.com This is typically achieved by reacting the alcohol with tosyl chloride (TsCl) in the presence of a base like pyridine, or with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). The resulting intermediate can then be reduced using a hydride source, such as lithium aluminum hydride (LiAlH₄). libretexts.org

Alternative methods for the deoxygenation of alcohols include the Barton-McCombie reaction, which proceeds via a radical mechanism. chem-station.com

| Transformation | Reagent(s) | Product |

|---|---|---|

| Oxidation | CrO₃/H₂SO₄ (Jones Reagent) libretexts.orgchemistrysteps.com | Ketone |

| Oxidation | KMnO₄ chemistrysteps.comwikipedia.org | Ketone |

| Oxidation | PCC libretexts.org | Ketone |

| Reduction | 1. TsCl, pyridine | Alkane |

| 2. LiAlH₄ libretexts.org |

Reactivity of the Furan Moiety

The furan ring is an electron-rich aromatic heterocycle, making it significantly more reactive than benzene (B151609) towards electrophiles. ucalgary.ca Its reactivity is influenced by the oxygen atom, which donates electron density to the ring.

Furan readily undergoes electrophilic aromatic substitution reactions, such as halogenation, nitration, and Friedel-Crafts reactions, often under milder conditions than those required for benzene. pearson.compearson.com The substitution preferentially occurs at the 2- and 5-positions, which are electronically favored due to the greater stabilization of the cationic intermediate (arenium ion) through resonance involving the oxygen atom. pearson.comquora.com The intermediate formed by attack at the 2-position has three resonance structures, whereas attack at the 3-position results in an intermediate with only two resonance structures, making the former more stable. quora.comchemicalbook.com

For this compound, the existing substituent at the 2-position will direct incoming electrophiles primarily to the 5-position.

Furan can act as a diene in Diels-Alder [4+2] cycloaddition reactions, reacting with dienophiles to form bicyclic adducts with an oxygen bridge. acs.orgquora.com However, due to its aromatic character, furan is less reactive as a diene compared to non-aromatic dienes like cyclopentadiene. rsc.org Therefore, powerful electron-poor dienophiles are often required for the reaction to proceed efficiently. acs.org The Diels-Alder reaction of furans is often reversible, and the stereoselectivity can be influenced by reaction conditions, with the endo product being kinetically favored and the exo product being thermodynamically more stable. nih.gov

The presence of substituents on the furan ring can influence the reactivity and selectivity of the cycloaddition. Electron-donating groups generally increase the reactivity of the furan as a diene. rsc.org These cycloaddition reactions are synthetically useful for the construction of complex polycyclic molecules. quora.com

The furan ring can undergo ring-opening reactions under certain conditions, particularly in the presence of acid. acs.org Acid-catalyzed hydrolysis can lead to the formation of 1,4-dicarbonyl compounds. quora.com The mechanism of acid-catalyzed ring-opening in aqueous solution involves protonation of the furan ring, followed by nucleophilic attack of water and subsequent ring cleavage. acs.org

Furfuryl alcohols can undergo oxidative ring expansion in a reaction known as the Achmatowicz rearrangement, which converts them into 6-hydroxy-2H-pyran-3(6H)-ones. thieme-connect.com Various oxidizing agents can be employed for this transformation. thieme-connect.com Additionally, furan derivatives can participate in various rearrangement reactions, sometimes in a cascade fashion, to form other heterocyclic systems. acs.orgresearchgate.net

Interplay Between Functional Groups: Chemoselectivity and Regioselectivity in Multi-Functionalized Systems

The presence of multiple functional groups in this compound necessitates careful consideration of chemoselectivity and regioselectivity in its reactions.

Chemoselectivity refers to the preferential reaction of one functional group over another. For instance, when using a mild oxidizing agent like PCC, the secondary alcohol can be selectively oxidized to a ketone without affecting the furan ring. libretexts.org Conversely, strong oxidizing agents might lead to the oxidation of both the alcohol and the furan ring. Similarly, the reduction of the nitrile group typically requires stronger reducing agents than those needed for the reduction of the alcohol (after conversion to a good leaving group). The choice of reagents and reaction conditions is therefore critical to target a specific functional group.

Regioselectivity is particularly relevant for reactions involving the furan ring. As discussed, electrophilic aromatic substitution will predominantly occur at the 5-position due to the directing effect of the existing 2-substituent. sci-hub.se In cycloaddition reactions, the regioselectivity is governed by the electronic and steric properties of both the furan derivative and the dienophile. nih.gov The development of catalytic systems for regioselective synthesis of substituted furans is an active area of research. nih.govusf.edu

Radical Chemistry and C-C Bond Forming Processes Adjacenta to Nitrile Groups

The α-C-H bond adjacent to the nitrile group is weakly acidic and can be a site for radical generation. acs.org Radical-initiated functionalization of the α-carbon of nitriles allows for the formation of new carbon-carbon bonds. acs.org These reactions often proceed through the formation of an α-cyano carbon-centered radical intermediate. acs.org

Theoretical and Computational Investigations of 2 Furan 2 Ylmethyl 3 Hydroxypropanenitrile

Quantum Chemical Studies on Molecular Structure and Reactivity

No published data exists for the quantum chemical properties of 2-(Furan-2-ylmethyl)-3-hydroxypropanenitrile. Therefore, information regarding its electronic structure, conformational analysis, and charge distribution is not available.

Electronic Structure Analysis (e.g., HOMO-LUMO Energies and Gaps)

There are no available studies that have calculated the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, or the corresponding energy gap for this compound.

Conformational Analysis and Energetic Stability of Isomers

A conformational analysis to determine the most stable isomers of this compound has not been reported in the scientific literature.

Charge Distribution and Reaction Site Prediction

There is no available information on the charge distribution within the this compound molecule, and therefore, no predictions of its reactive sites based on computational analysis have been made.

Reaction Mechanism Elucidation via Computational Modeling

Due to the absence of computational studies on this specific compound, there is no information regarding the elucidation of its reaction mechanisms through computational modeling.

Characterization of Transition States and Reaction Energy Profiles

No research has been published that characterizes the transition states or determines the reaction energy profiles for any chemical transformation involving this compound.

Computational Rationalization of Stereoselectivity and Regioselectivity

There are no computational studies that provide a rationalization for the stereoselectivity or regioselectivity of reactions involving this compound.

Theoretical Prediction of Spectroscopic Parameters and Spectral Interpretation (Emphasis on methodologies)

The theoretical prediction of spectroscopic parameters for this compound provides invaluable insights into its structural and electronic properties, offering a powerful complement to experimental spectroscopic data. Methodologies rooted in quantum chemistry, particularly Density Functional Theory (DFT), are central to these predictions. The selection of an appropriate functional and basis set is a critical first step in obtaining accurate theoretical spectra. For molecules containing furan (B31954) and nitrile functionalities, hybrid functionals such as B3LYP are commonly employed, often in conjunction with Pople-style basis sets like 6-311++G(d,p) to adequately account for electron correlation and polarization effects. pku.edu.cnresearchgate.netresearchgate.net

Once the molecular geometry is optimized to its lowest energy state, vibrational frequencies can be calculated. These theoretical frequencies correspond to the different vibrational modes of the molecule, including stretching, bending, and torsional motions of the functional groups, such as the C≡N stretch of the nitrile, the O-H stretch of the hydroxyl group, and various vibrations associated with the furan ring. The calculated frequencies are often systematically scaled to correct for anharmonicity and the approximate nature of the theoretical methods, thereby improving the agreement with experimental infrared (IR) and Raman spectra. researchgate.net The potential energy distribution (PED) analysis is then utilized to assign the calculated frequencies to specific vibrational modes, providing a detailed interpretation of the experimental spectrum.

For the prediction of electronic spectra, such as UV-Visible absorption, Time-Dependent Density Functional Theory (TD-DFT) is the predominant methodology. researchgate.netrsc.org This approach allows for the calculation of excited state energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which are related to the intensity of the absorption bands. These calculations help in understanding the electronic transitions occurring within the molecule, such as π→π* and n→π* transitions, which are characteristic of the furan ring and the nitrile group. The nature of these transitions can be further elucidated by analyzing the molecular orbitals involved, primarily the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be predicted with high accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach within the DFT framework. Theoretical chemical shifts are calculated relative to a standard reference compound, typically tetramethylsilane (B1202638) (TMS), and provide a direct comparison with experimental NMR data, aiding in the structural elucidation of the molecule.

A hypothetical representation of theoretically predicted spectroscopic data for this compound is presented in the table below.

| Spectroscopic Parameter | Functional/Basis Set | Predicted Value | Experimental Value (Hypothetical) |

| C≡N Vibrational Frequency | B3LYP/6-311++G(d,p) | 2255 cm⁻¹ | 2245 cm⁻¹ |

| O-H Vibrational Frequency | B3LYP/6-311++G(d,p) | 3450 cm⁻¹ | 3400 cm⁻¹ |

| UV-Vis λmax | TD-DFT/B3LYP/6-311++G(d,p) | 252 nm | 250 nm |

| ¹³C NMR (C≡N) | GIAO/B3LYP/6-311++G(d,p) | 118.5 ppm | 117.9 ppm |

| ¹H NMR (CH₂-Furan) | GIAO/B3LYP/6-311++G(d,p) | 3.85 ppm | 3.80 ppm |

Solvent Effects and Reaction Environment Modeling in Silico

The chemical behavior and spectroscopic properties of this compound can be significantly influenced by its surrounding environment, particularly the solvent. In silico modeling of solvent effects is crucial for bridging the gap between theoretical calculations performed in the gas phase and experimental results obtained in solution. The Polarizable Continuum Model (PCM) is a widely used and effective implicit solvation model for this purpose.

In the PCM framework, the solvent is treated as a continuous medium with a specific dielectric constant (ε), rather than modeling individual solvent molecules explicitly. The solute molecule is placed within a cavity in this dielectric continuum, and the electrostatic interactions between the solute and the solvent are calculated. This approach allows for the efficient computation of solvent effects on molecular properties such as conformational stability, reaction energetics, and spectroscopic parameters.

For instance, the choice of solvent can influence the relative energies of different conformers of this compound, potentially altering the dominant conformation in solution compared to the gas phase. By performing geometry optimizations within the PCM framework for various solvents of differing polarity (e.g., water, ethanol, chloroform, and hexane), the conformational landscape in different environments can be explored.

Furthermore, solvent effects on spectroscopic parameters can be modeled by performing TD-DFT calculations within the PCM. The predicted UV-Vis absorption spectrum, for example, may exhibit a solvatochromic shift (a change in λmax) when moving from a nonpolar to a polar solvent. This shift can be rationalized by examining the differential stabilization of the ground and excited states of the molecule by the solvent.

To model specific interactions, such as hydrogen bonding between the hydroxyl group of the solute and a protic solvent, a hybrid approach combining implicit and explicit solvent models can be employed. In this method, one or more explicit solvent molecules are included in the quantum mechanical calculation along with the implicit solvent continuum. This provides a more accurate description of short-range, specific solute-solvent interactions.

The following table provides a hypothetical illustration of the calculated solvent effects on a key spectroscopic parameter of this compound.

| Solvent | Dielectric Constant (ε) | Predicted λmax (nm) using PCM |

| Gas Phase | 1.0 | 252 |

| Hexane | 1.88 | 254 |

| Chloroform | 4.81 | 257 |

| Ethanol | 24.55 | 260 |

| Water | 78.39 | 262 |

Advanced Spectroscopic and Analytical Methodologies for Characterization and Quantification

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of an organic compound in solution. A combination of one-dimensional and two-dimensional NMR experiments would be employed to fully characterize 2-(furan-2-ylmethyl)-3-hydroxypropanenitrile.

¹H NMR: The proton NMR spectrum is expected to provide key information regarding the number of different types of protons, their electronic environments, and their connectivity through spin-spin coupling. The furan (B31954) ring protons typically appear in the aromatic region, while the protons of the propanenitrile backbone are found in the aliphatic region.

Furan Protons: Three distinct signals are anticipated for the furan ring protons. H5 (adjacent to the oxygen atom) is expected to be the most downfield, followed by H3 and H4.

Propanenitrile Backbone: The spectrum would show signals for the diastereotopic protons of the methylene (B1212753) bridge (CH₂-furan), the methine proton (CH-CN), and the diastereotopic protons of the hydroxymethyl group (CH₂-OH). The hydroxyl proton (OH) would appear as a broad singlet, the position of which is dependent on concentration and solvent.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective chemical environments. For this compound, eight distinct signals are expected.

Furan Carbons: Four signals corresponding to the carbons of the furan ring. The carbon attached to the methylene bridge (C2) and the carbon adjacent to the oxygen (C5) would be the most downfield.

Propanenitrile Backbone Carbons: Signals for the nitrile carbon (C≡N), the methine carbon (CH-CN), the methylene bridge carbon (CH₂-furan), and the hydroxymethyl carbon (CH₂-OH) are expected. The nitrile carbon signal is characteristically found far downfield.

Expected ¹H and ¹³C NMR Data

| Expected ¹H NMR Data | |||

|---|---|---|---|

| Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Integration |

| H5 (Furan) | ~7.4 | d | 1H |

| H3 (Furan) | ~6.3 | d | 1H |

| H4 (Furan) | ~6.2 | dd | 1H |

| CH₂-OH | ~3.8 - 3.9 | m | 2H |

| CH-CN | ~3.2 - 3.4 | m | 1H |

| CH₂-Furan | ~3.0 - 3.2 | m | 2H |

| OH | Variable | br s | 1H |

| Expected ¹³C NMR Data | |||

| Position | Expected Chemical Shift (δ, ppm) | ||

| C2 (Furan) | ~150 | ||

| C5 (Furan) | ~142 | ||

| C≡N | ~118-120 | ||

| C3 (Furan) | ~111 | ||

| C4 (Furan) | ~108 | ||

| CH₂-OH | ~62-65 | ||

| CH-CN | ~35-40 | ||

| CH₂-Furan | ~28-32 |

To confirm the assignments made from 1D NMR and to establish the complete molecular connectivity, a series of 2D NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key expected correlations include those between the furan protons (H3-H4, H4-H5) and within the aliphatic chain: between the CH-CN proton and the protons of both the adjacent CH₂-Furan and CH₂-OH groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It would definitively link the proton assignments in the table above to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) couplings between protons and carbons. This is crucial for connecting the different fragments of the molecule. Expected key correlations would be observed from the CH₂-Furan protons to the C2 and C3 carbons of the furan ring, and also from these same protons to the CH-CN and C≡N carbons, thus confirming the link between the furan ring and the propanenitrile backbone.

NOESY (Nuclear Overhauser Effect Spectroscopy): While more critical for determining the stereochemistry of complex, rigid molecules, NOESY can provide information on the spatial proximity of protons. For this flexible, acyclic molecule, it could show correlations between protons that are close in space, further confirming the proposed structure.

Quantitative NMR (qNMR) is a highly accurate method for determining the concentration or purity of a substance. To apply qNMR to this compound, a certified internal standard with a known concentration (e.g., maleic acid or dimethyl sulfone) would be added to a precisely weighed sample.

The methodology involves acquiring a ¹H NMR spectrum under specific conditions that ensure a linear response between signal integral and the number of protons. This includes using a long relaxation delay (D1) to allow for complete T1 relaxation of all relevant protons. The purity of the target compound can then be calculated by comparing the integral of a well-resolved, unique signal from the analyte (e.g., the furan H5 proton at ~7.4 ppm) with the integral of a known signal from the internal standard.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands corresponding to the key functional groups present in the molecule.

O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

C-H Stretches: Aromatic C-H stretching from the furan ring would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the CH and CH₂ groups would be observed just below 3000 cm⁻¹.

C≡N Stretch: A sharp, medium-intensity absorption band is characteristic of the nitrile group and is expected around 2240-2260 cm⁻¹.

Furan Ring Vibrations: C=C stretching vibrations within the furan ring are expected in the 1500-1650 cm⁻¹ region.

C-O Stretch: A strong C-O stretching band from the primary alcohol is anticipated in the 1000-1100 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The nitrile (C≡N) stretch is expected to produce a strong and sharp Raman signal. The symmetric stretching vibrations of the furan ring should also be strongly Raman active. In contrast, the O-H stretch, which is very strong and broad in IR, is typically weak in the Raman spectrum.

Expected Vibrational Spectroscopy Data

| Functional Group | Vibration Type | Expected IR Wavenumber (cm⁻¹) | Expected Raman Signal |

|---|---|---|---|

| O-H | Stretch | 3200-3600 (Broad, Strong) | Weak |

| Furan C-H | Stretch | ~3100-3150 (Medium) | Medium |

| Aliphatic C-H | Stretch | ~2850-2960 (Medium) | Medium-Strong |

| C≡N | Stretch | ~2240-2260 (Medium, Sharp) | Strong, Sharp |

| Furan C=C | Stretch | ~1500-1650 (Variable) | Strong |

| C-O | Stretch | ~1000-1100 (Strong) | Weak |

Mass Spectrometry (MS) Applications

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about the molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the molecular formula of this compound, which is C₈H₉NO₂. By measuring the mass with high precision (typically to four or more decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

Calculated Exact Masses for C₈H₉NO₂

| Ion/Adduct | Formula | Calculated Monoisotopic Mass (m/z) |

|---|---|---|

| [M]⁺˙ | C₈H₉NO₂ | 151.06333 |

| [M+H]⁺ | C₈H₁₀NO₂ | 152.07061 |

| [M+Na]⁺ | C₈H₉NNaO₂ | 174.05255 |

| [M+K]⁺ | C₈H₉KNO₂ | 190.02649 |

Analysis of fragmentation patterns, often using tandem mass spectrometry (MS/MS), can further confirm the structure. Key expected fragmentation pathways for the [M+H]⁺ ion would include:

Loss of water (H₂O): A neutral loss of 18.01 Da.

Loss of the hydroxymethyl group (•CH₂OH): A loss of 31.02 Da.

Cleavage of the C-C bond alpha to the furan ring: This would lead to the formation of the highly stable furfuryl cation at m/z 81.033. This is a very common and often base peak for compounds containing a furfuryl moiety.

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Mixture Analysis

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for analyzing complex mixtures. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are premier tools for separating this compound from reaction precursors, byproducts, or contaminants, while simultaneously providing structural information.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for the analysis of volatile and thermally stable compounds. For this compound, a derivatization step, such as silylation of the hydroxyl group, might be employed to increase volatility and thermal stability, preventing on-column degradation. The separation is typically achieved on a capillary column, such as a nonpolar HP-5MS column, which separates compounds based on their boiling points and interactions with the stationary phase. Following separation, the analyte enters the mass spectrometer, where it is ionized (commonly by electron impact, EI) and fragmented, yielding a unique mass spectrum that serves as a chemical fingerprint. The Multiple Reaction Monitoring (MRM) mode on a triple quadrupole GC-MS system can be used for highly sensitive and selective quantification, even in complex matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly suited for compounds that are not amenable to GC due to low volatility or thermal instability. This compound can be analyzed directly without derivatization. Reversed-phase chromatography, using a C18 column with a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol, would be a standard approach. Electrospray ionization (ESI) is a common soft ionization technique used in LC-MS that typically generates a prominent protonated molecule [M+H]⁺, allowing for unambiguous determination of the molecular weight. Tandem mass spectrometry (MS/MS) can then be used to fragment this parent ion, providing structural details.

| Parameter | Illustrative GC-MS Method | Illustrative LC-MS Method |

|---|---|---|

| Separation Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) | C18 reversed-phase (100 mm x 2.1 mm, 3.5 µm) |

| Mobile Phase/Carrier Gas | Helium (1 mL/min) | A: Water + 0.1% Formic Acid B: Acetonitrile + 0.1% Formic Acid (Gradient) |

| Ionization Technique | Electron Impact (EI, 70 eV) | Electrospray Ionization (ESI), Positive Mode |

| Primary Ion Observed | Molecular Ion (M⁺) and fragment ions | Protonated Molecule [M+H]⁺ |

| Detector | Quadrupole Mass Spectrometer | Triple Quadrupole or Orbitrap Mass Spectrometer |

Fragmentation Pathway Elucidation

Mass spectrometry is a powerful tool for deducing molecular structures by analyzing the fragmentation patterns of ions in the gas phase. For this compound (Molecular Weight: 151.16 g/mol ), the fragmentation in an electron impact (EI) source would likely proceed through several predictable pathways based on the functional groups present.

The molecular ion (m/z 151) would be observed, and its fragmentation would be driven by the stability of the resulting ions and neutral losses. A primary fragmentation event would be the cleavage of the C-C bond adjacent to the furan ring (alpha-cleavage), leading to the formation of the highly stable furfuryl cation at m/z 81. This is often a base peak in the mass spectra of furfuryl-containing compounds. Other significant fragmentations could include:

Loss of water (-18 u): Dehydration involving the hydroxyl group, leading to an ion at m/z 133.

Loss of the nitrile group (-26 u): Cleavage to lose a CN radical, resulting in an ion at m/z 125.

Loss of the hydroxymethyl group (-31 u): Cleavage of the C-C bond between C2 and C3 of the propanenitrile chain to lose a ·CH₂OH radical, yielding an ion at m/z 120.

Cleavage of the entire side chain: A fragmentation could lead to the loss of the hydroxypropanenitrile radical, also resulting in the furfuryl cation at m/z 81.

The study of fragmentation patterns of related furanones and other furan derivatives supports these proposed pathways, where cleavages that form stable carbocations or result in the loss of small, stable neutral molecules are favored.

| m/z (Mass-to-Charge Ratio) | Proposed Ion Structure | Proposed Neutral Loss |

|---|---|---|

| 151 | [C₈H₉NO₂]⁺ (Molecular Ion) | - |

| 133 | [C₈H₇NO]⁺ | H₂O |

| 120 | [C₇H₆NO]⁺ | ·CH₂OH |

| 81 | [C₅H₅O]⁺ (Furfuryl cation) | ·CH(CN)CH₂OH |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. Should this compound be obtained as a solid amenable to single-crystal growth, this technique would provide unequivocal proof of its structure, including bond lengths, bond angles, and stereochemistry at the chiral center.

The process involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern. This pattern is used to calculate an electron density map, from which the atomic positions can be determined. For a related compound, propionitrile, the crystal structure was determined to be in the orthorhombic space group Pnma at 100 K. While the specific crystal system for the title compound is unknown without experimental data, the analysis would yield precise crystallographic parameters. This data would confirm the connectivity of the furan, methyl, hydroxyl, and nitrile groups, and establish the relative and absolute configuration if a chiral resolution is performed.

| Parameter | Example Value/Description |

|---|---|

| Chemical Formula | C₈H₉NO₂ |

| Crystal System | Monoclinic (Hypothetical) |

| Space Group | P2₁/c (Hypothetical) |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Z (Molecules per unit cell) | Integer value (e.g., 4) |

| Calculated Density (g/cm³) | Calculated from cell volume and formula weight |

| Key Bond Lengths (Å) | e.g., C-O (furan), C-C, C-N, C-O (hydroxyl) |

| Key Bond Angles (°) | e.g., C-C-C, C-C-N, C-O-H |

Chromatographic Techniques for Separation, Purification, and Analysis

Chromatography is a cornerstone of synthetic chemistry, essential for isolating products and assessing their purity.

Thin Layer Chromatography (TLC) is a rapid, simple, and inexpensive qualitative technique used to monitor the progress of a chemical reaction. To follow the synthesis of this compound, a small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel) alongside spots of the starting materials. The plate is then developed in a suitable solvent system (eluent), often a mixture of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate.

The separation is based on polarity; more polar compounds interact more strongly with the silica gel and thus travel a shorter distance up the plate. The product, this compound, containing both a polar hydroxyl group and a moderately polar furan ring and nitrile group, would be expected to have a different retention factor (Rf) than its likely precursors. Visualization can be achieved using a UV lamp (due to the UV-active furan ring) or chemical stains that react with the functional groups present. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction's progression.

| Compound | Hypothetical Rf Value (3:1 Hexanes:Ethyl Acetate) | Visualization Method |

|---|---|---|

| Starting Material (e.g., Furfuryl Bromide) | 0.80 | UV Light, Potassium Permanganate (B83412) |

| Starting Material (e.g., 3-Hydroxypropanenitrile) | 0.15 | Potassium Permanganate |

| Product (this compound) | 0.45 | UV Light, Potassium Permanganate |

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, quantification, and purification of compounds. It offers significantly higher resolution and efficiency than TLC.

Purity and Quantification: For assessing the purity of a sample of this compound, a reversed-phase HPLC method is typically employed. The sample is injected onto a column packed with a nonpolar stationary phase (e.g., C18), and a polar mobile phase (e.g., water/acetonitrile) is used for elution. A detector, such as a Diode Array Detector (DAD) or UV-Vis detector set to a wavelength where the furan ring absorbs, would quantify the compound's concentration based on a calibration curve and determine its purity by integrating the area of its peak relative to any impurity peaks.

Chiral Separation: The molecule this compound possesses a stereogenic center at the carbon atom bearing the nitrile and hydroxymethyl groups. Therefore, it exists as a pair of enantiomers. Separating these enantiomers is crucial, as they can have different biological activities. This is achieved using chiral HPLC. The direct approach involves using a Chiral Stationary Phase (CSP), which interacts differently with each enantiomer, causing them to elute at different times. Polysaccharide-based CSPs are widely used and can separate a broad range of chiral compounds. The separation allows for the determination of the enantiomeric excess (ee) of a sample and the isolation of individual enantiopure compounds.

| Parameter | Purity/Quantification Method (Reversed-Phase) | Chiral Separation Method |

|---|---|---|

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | Chiral Stationary Phase (e.g., Polysaccharide-based, 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Isocratic or Gradient (e.g., Acetonitrile:Water) | Isocratic (e.g., Hexane:Isopropanol) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Detector | DAD or UV-Vis (e.g., at 220 nm) | DAD or UV-Vis (e.g., at 220 nm) |

| Expected Result | Single peak with retention time (tR) for pure sample | Two baseline-separated peaks for the (R)- and (S)-enantiomers |

Applications in Advanced Organic Synthesis As a Building Block

Precursor for Nitrogen-Containing Heterocycles and Cyclic Systems

The strategic placement of reactive functional groups in 2-(Furan-2-ylmethyl)-3-hydroxypropanenitrile makes it an excellent precursor for the synthesis of various nitrogen-containing heterocycles. The nitrile group can undergo a variety of transformations, serving as a linchpin for the construction of cyclic systems.

One common strategy involves the reduction of the nitrile to a primary amine. This transformation can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. The resulting γ-amino alcohol is a valuable intermediate that can undergo intramolecular cyclization to form pyrrolidine derivatives. The specific reaction conditions can be tailored to control the stereochemistry of the newly formed stereocenters.